molecular formula C24H20N8O2 B10916685 1-methyl-N,N'-bis[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3,5-dicarboxamide

1-methyl-N,N'-bis[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B10916685
M. Wt: 452.5 g/mol
InChI Key: DZOAPMZBQRASEY-UHFFFAOYSA-N
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Description

1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound belonging to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions. One common method includes the condensation of 3-methyl-5-pyrazolone derivatives with aromatic aldehydes in the presence of catalysts such as Mohr’s salt in an ethanol-water mixture under reflux conditions . Another approach involves the one-pot pseudo five-component reactions of β-keto esters, hydrazines, and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the pyrazole rings can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-N~3~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific structure, which allows for versatile interactions with different molecular targets. Its dual pyrazole rings provide a distinct advantage in binding affinity and specificity compared to other similar compounds.

Properties

Molecular Formula

C24H20N8O2

Molecular Weight

452.5 g/mol

IUPAC Name

1-methyl-3-N,5-N-bis(4-pyrazol-1-ylphenyl)pyrazole-3,5-dicarboxamide

InChI

InChI=1S/C24H20N8O2/c1-30-22(24(34)28-18-6-10-20(11-7-18)32-15-3-13-26-32)16-21(29-30)23(33)27-17-4-8-19(9-5-17)31-14-2-12-25-31/h2-16H,1H3,(H,27,33)(H,28,34)

InChI Key

DZOAPMZBQRASEY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5

Origin of Product

United States

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